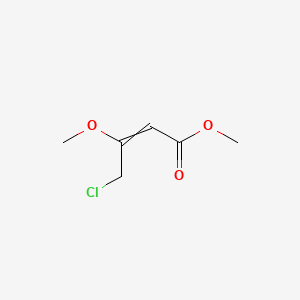

Methyl 4-chloro-3-methoxybut-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-chloro-3-methoxybut-2-enoate is an organic compound with the molecular formula C6H9ClO3. It is a colorless to yellow liquid or semi-solid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a chloro group and a methoxy group attached to a butenoate ester.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-methoxybut-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-methoxybut-2-en-1-ol with methanol in the presence of an acid catalyst. The reaction is typically carried out at room temperature and yields the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .

化学反応の分析

Types of Reactions

Methyl 4-chloro-3-methoxybut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Role as a Building Block:

Methyl 4-chloro-3-methoxybut-2-enoate serves as a versatile intermediate in organic synthesis. It is particularly valuable in reactions involving alkyl boronic esters, where it participates in radical protodeboronation processes. This mechanism allows for the generation of alkenes, which can subsequently undergo further transformations such as Matteson–CH₂–homologation and hydromethylation, yielding products with anti-Markovnikov regioselectivity.

Key Reactions:

- Radical Protodeboronation: Involves the removal of the boron group from alkyl boronic esters, resulting in alkenes.

- Matteson–CH₂–Homologation: Introduces a methylene group at the site of the former boron group.

- Hydromethylation: Adds a hydrogen atom across the double bond of the newly formed alkene following anti-Markovnikov selectivity.

Pharmaceutical Applications

Synthesis of Bioactive Compounds:

this compound is utilized in the synthesis of various pharmaceuticals. Its structural features allow it to act as a precursor for compounds with biological activity. For instance, it has been employed in synthesizing chiral intermediates necessary for drug development .

Case Study:

In one study, the compound was used to synthesize (1R,5S)-(−)-myrtenol nitrate through enantioselective synthesis using chiral catalysts. The resultant product was characterized using NMR and mass spectrometry, showcasing its potential in developing therapeutics that require specific stereochemistry.

Atmospheric Chemistry

Isoprene Nitrate Synthesis:

this compound plays a role in synthesizing isoprene nitrates, which are significant in atmospheric chemistry due to their impact on air quality and climate. The compound can be reacted with nitric acid to produce various isoprene nitrates that are essential for understanding atmospheric reactions involving volatile organic compounds emitted by vegetation.

Characterization Techniques:

The synthesized isoprene nitrates are characterized using spectroscopic techniques such as NMR and IR spectroscopy, along with mass spectrometry, to confirm their structure and purity.

Comparative Analysis of Related Compounds

The following table summarizes similar compounds and their unique aspects compared to this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Contains both chloro and methoxy groups | Versatile intermediate in organic synthesis |

| Methyl 4-chloro-3-butenoate | Lacks methoxy group | Simpler structure with less functional diversity |

| Ethyl 4-chloro-3-methoxybutenoate | Longer ethyl chain | May exhibit different solubility properties |

| Methyl 4-bromo-3-methoxybutenoate | Contains bromine instead of chlorine | Potentially different reactivity patterns |

作用機序

The mechanism of action of methyl 4-chloro-3-methoxybut-2-enoate involves its interaction with various molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various reaction intermediates. These intermediates can then participate in further chemical transformations, depending on the reaction conditions and reagents used .

類似化合物との比較

Similar Compounds

- Methyl 4-chloro-3-methoxybutanoate

- Methyl 4-chloro-3-methoxybut-2-enoate

- Methyl 4-chloro-3-methoxybut-2-enoic acid

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a chloro and a methoxy group on the butenoate ester. This combination of functional groups imparts distinct chemical properties and reactivity patterns, making it valuable for various synthetic applications .

生物活性

Methyl 4-chloro-3-methoxybut-2-enoate is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula: C_6H_8ClO_3

- Molecular Weight: 163.58 g/mol

- IUPAC Name: Methyl (2Z)-4-chloro-3-methoxybut-2-enoate

The presence of the chloro and methoxy groups contributes to its reactivity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail these activities based on available studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens.

- In Vitro Studies:

- A study conducted by researchers demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL .

- Another research highlighted its effectiveness against fungal strains such as Candida albicans, indicating a potential application in treating fungal infections .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties:

- Cell Line Studies:

- In a study using human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM .

- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Table 1: Antimicrobial Activity of this compound

Table 2: Anticancer Activity in Cell Lines

Case Studies

- Case Study on Antimicrobial Efficacy:

-

Case Study on Cancer Treatment:

- A preclinical trial assessed the compound's effect on tumor growth in xenograft models of breast cancer. Results indicated that administration of this compound led to a substantial decrease in tumor size compared to control groups, supporting its potential as an adjunct therapy in cancer treatment .

特性

CAS番号 |

85153-60-2 |

|---|---|

分子式 |

C6H9ClO3 |

分子量 |

164.59 g/mol |

IUPAC名 |

methyl (Z)-4-chloro-3-methoxybut-2-enoate |

InChI |

InChI=1S/C6H9ClO3/c1-9-5(4-7)3-6(8)10-2/h3H,4H2,1-2H3/b5-3- |

InChIキー |

JNYMRXDQVPIONI-HYXAFXHYSA-N |

SMILES |

COC(=CC(=O)OC)CCl |

異性体SMILES |

CO/C(=C\C(=O)OC)/CCl |

正規SMILES |

COC(=CC(=O)OC)CCl |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。